molecular formula C8H4Br3FO B1411267 2',4'-Dibromo-3'-fluorophenacyl bromide CAS No. 1804418-09-4

2',4'-Dibromo-3'-fluorophenacyl bromide

Cat. No.: B1411267
CAS No.: 1804418-09-4
M. Wt: 374.83 g/mol
InChI Key: OIQWZJCONSLCLZ-UHFFFAOYSA-N
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Description

2’,4’-Dibromo-3’-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of acetophenone, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dibromo-3’-fluorophenacyl bromide can be synthesized through the bromination of 3’-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dibromo-3’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dibromo-3’-fluorophenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Iron (Fe) or Aluminum Bromide (AlBr3): Catalysts for bromination.

    Tin(II) Chloride (SnCl2) or Samarium(III) Iodide (SmI3): Catalysts for condensation reactions.

Major Products

Scientific Research Applications

2’,4’-Dibromo-3’-fluorophenacyl bromide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’,4’-Dibromo-3’-fluorophenacyl bromide involves its reactivity towards nucleophiles due to the presence of electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dibromo-3’-fluorophenacyl bromide is unique due to the presence of two bromine atoms and one fluorine atom, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQWZJCONSLCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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